N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea is a complex organic compound that features a chlorinated phenyl group and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative of dibenzofuran. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)amine
- N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate
Uniqueness
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea is unique due to its specific combination of a chlorinated phenyl group and a dibenzofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(1-dibenzofuran-2-ylpropan-2-yl)urea |
InChI |
InChI=1S/C22H19ClN2O2/c1-14(24-22(26)25-17-6-4-5-16(23)13-17)11-15-9-10-21-19(12-15)18-7-2-3-8-20(18)27-21/h2-10,12-14H,11H2,1H3,(H2,24,25,26) |
InChI Key |
PRHSEUWMAZUFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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